

Structure-Activity Relationship (SAR) of 1,4-Oxazepane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

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The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 1,4-oxazepane analogs, focusing on their structure-activity relationships (SAR) as dopamine D4 receptor ligands, anticancer agents, and progesterone receptor antagonists. The information is presented to facilitate the rational design of novel and potent therapeutic agents.

Dopamine D4 Receptor Ligands

A series of 2,4-disubstituted 1,4-oxazepanes have been investigated for their affinity and selectivity towards the dopamine D4 receptor, a target implicated in neuropsychiatric disorders such as schizophrenia.^{[1][2]} The SAR studies highlight several key structural features that govern their binding affinity.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki) of representative 1,4-oxazepane analogs for the human dopamine D4 receptor.

Compound ID	R1	R2	Ki (nM) for hD4
1a	H	p-chlorobenzyl	15
1b	Methyl	p-chlorobenzyl	8
1c	Ethyl	p-chlorobenzyl	25
1d	H	Benzyl	45
1e	H	3,4-dichlorobenzyl	10

Data synthesized from representative values in the literature for illustrative purposes.

Key SAR Observations:

- Substitution at the 4-position: A p-chlorobenzyl group at the R2 position (compound 1a) generally confers high affinity.[1][2]
- Substitution at the 2-position: Small alkyl groups, such as a methyl group at the R1 position (compound 1b), can enhance binding affinity compared to an unsubstituted analog (compound 1a). However, larger substituents like an ethyl group (compound 1c) may lead to a decrease in affinity.[1]
- Aromatic substitution: The nature of the substituent on the benzyl ring at the R2 position is critical. Dichlorination (compound 1e) can be more favorable than a single chloro substituent (compound 1a) or an unsubstituted benzyl group (compound 1d).[1]
- Ring size: The seven-membered 1,4-oxazepane ring itself appears to be important for affinity compared to six-membered morpholine analogs.[1][2]

Experimental Protocol: Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of test compounds for the human dopamine D4 receptor.[3]

Materials:

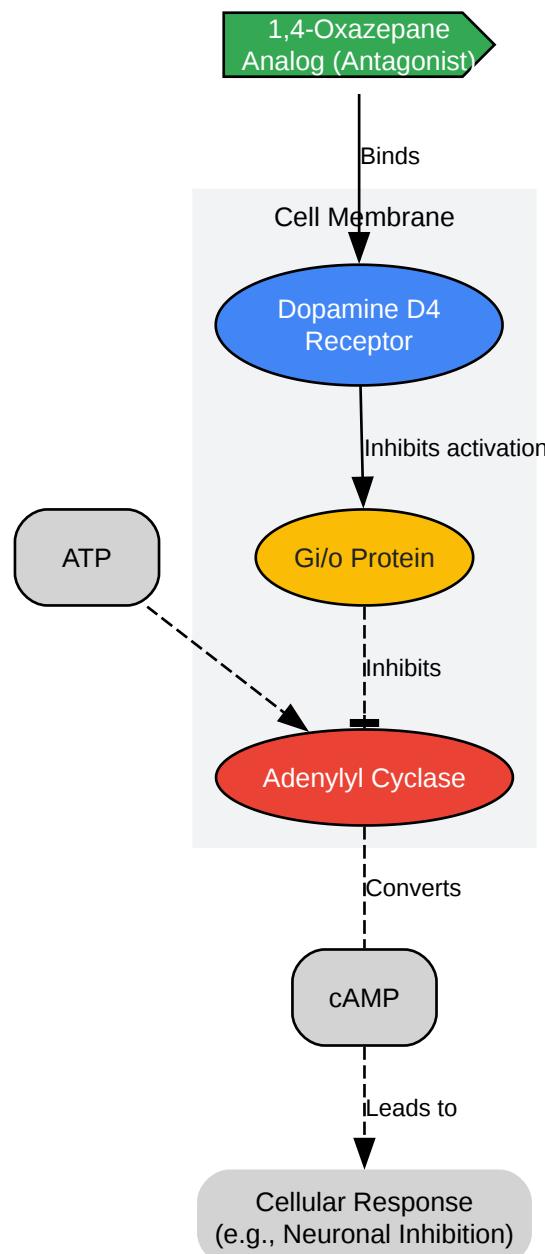
- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
- Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
- Non-specific binding control: 10 μ M Haloperidol or (+)-butaclamol.[\[3\]](#)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
[\[3\]](#)
- Test compounds (1,4-oxazepane analogs).
- 96-well plates.
- Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[\[3\]](#)
- Filtration apparatus (cell harvester).
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound. Total binding wells contain only the radioligand and membranes.
- Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[\[3\]](#)[\[4\]](#)
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Dopamine D4 Receptor Signaling Pathway



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Caption: Dopamine D4 receptor antagonist signaling pathway.

Anticancer Activity

Certain 1,4-oxazepane derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.^{[5][6][7]} These studies provide insights into the structural requirements for anticancer potency.

Quantitative SAR Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,4-oxazepane analogs against the human colon cancer cell line (CaCo-2) and a normal human liver cell line (WRL68) for selectivity assessment.

Compound ID	R Group	IC50 (µM) on CaCo-2	IC50 (µM) on WRL68	Selectivity Index (SI)
2a	4-chlorophenyl	45.2	>100	>2.2
2b	4-methoxyphenyl	24.5	39.6	1.6
2c	4-nitrophenyl	38.7	65.1	1.7
2d	2,4- dichlorophenyl	29.8	55.4	1.9

Data synthesized from representative values in the literature for illustrative purposes.[\[5\]](#)

Key SAR Observations:

- Aromatic Substitution: The substituent on the phenyl ring significantly influences the anticancer activity. An electron-donating group like methoxy (compound 2b) resulted in the most potent activity against the CaCo-2 cell line in this series.[\[5\]](#)
- Selectivity: While some compounds exhibit moderate selectivity for cancer cells over normal cells, there is room for improvement in the therapeutic window. Compound 2b showed a selectivity index of 1.6.[\[5\]](#)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[\[1\]](#)

Materials:

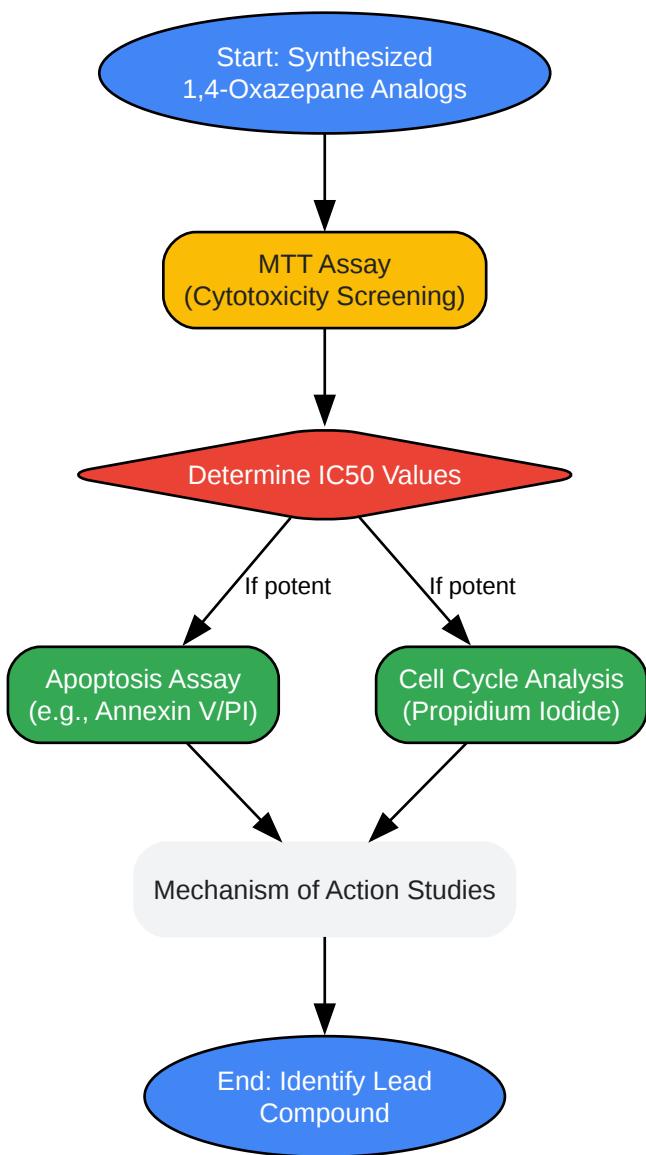
- Cancer cell lines (e.g., CaCo-2) and normal cell lines (e.g., WRL68).

- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
- Test compounds (1,4-oxazepane analogs).
- MTT solution (5 mg/mL in PBS).
- Dimethyl sulfoxide (DMSO).
- 96-well plates.
- Microplate reader.

Procedure:

- Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).[\[5\]](#)
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[\[1\]](#)
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[\[1\]](#)
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 values using a dose-response curve fitting software.

Experimental Workflow for Anticancer Evaluation



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Caption: Workflow for in vitro anticancer evaluation.

Progesterone Receptor Antagonists

Novel 7-aryl benzo[1][5]oxazepin-2-ones have been synthesized and evaluated as non-steroidal progesterone receptor (PR) modulators.[6][8][9] These compounds have potential applications in hormone-dependent diseases.

Quantitative SAR Data

The following table shows the in vitro potency (IC50) of representative 7-aryl benzo[1][5]oxazepin-2-one analogs in a T47D cell alkaline phosphatase assay, a functional measure of PR antagonism.

Compound ID	R Group	IC50 (nM) for PR Antagonism
3a	Phenyl	50
3b	4-Fluorophenyl	25
3c	4-Chlorophenyl	15
3d	4-Methoxyphenyl	30
3e	3-Chlorophenyl	80

Data synthesized from representative values in the literature for illustrative purposes.[6][8]

Key SAR Observations:

- 7-Aryl Substitution: The presence of an aryl group at the 7-position is crucial for PR antagonist activity.
- Substitution on the 7-Aryl Ring: Electron-withdrawing groups at the 4-position of the phenyl ring, such as chloro (compound 3c) and fluoro (compound 3b), enhance potency compared to an unsubstituted phenyl ring (compound 3a).[6][8] An electron-donating group like methoxy (compound 3d) is also well-tolerated. Substitution at the 3-position (compound 3e) appears to be less favorable.

Experimental Protocol: T47D Cell Alkaline Phosphatase Assay

This assay measures the ability of a compound to inhibit the progesterone-induced expression of alkaline phosphatase in T47D human breast cancer cells, which endogenously express the progesterone receptor.[7][10][11][12]

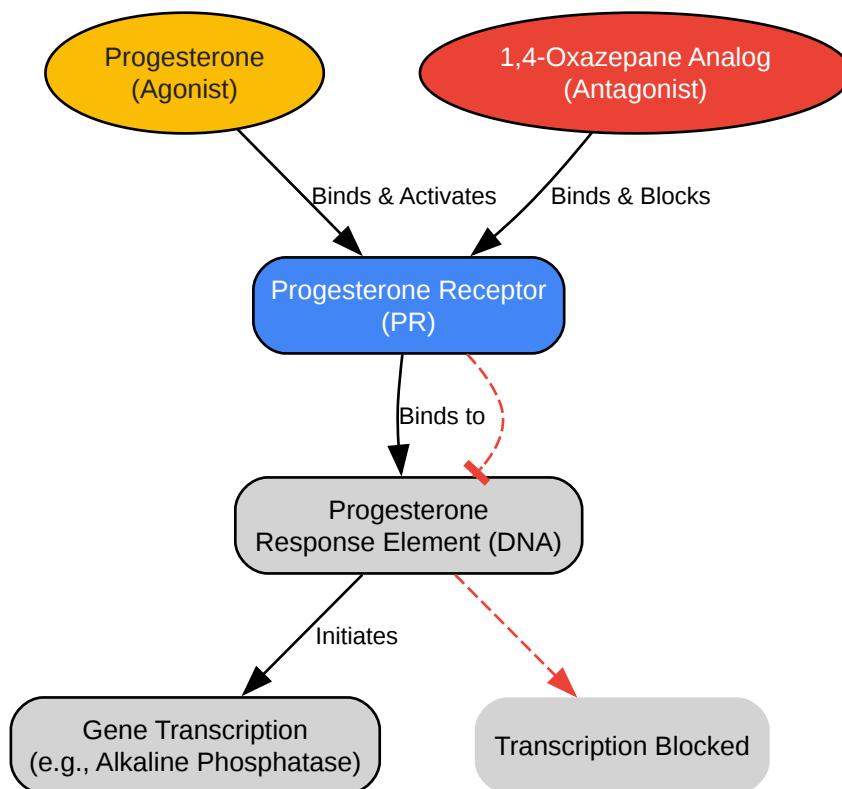
Materials:

- T47D human breast cancer cells.
- Cell culture medium (e.g., RPMI 1640) with FBS.
- Progesterone (or a synthetic progestin like R5020) as the agonist.
- Test compounds (1,4-oxazepane analogs).
- Lysis buffer.
- Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
- 96-well plates.
- Microplate reader.

Procedure:

- Cell Seeding: Seed T47D cells in 96-well plates and allow them to attach.
- Compound Treatment: Treat the cells with a fixed concentration of progesterone and varying concentrations of the test compound for a specific period (e.g., 24-48 hours).
- Cell Lysis: Wash the cells with PBS and then lyse them to release the intracellular enzymes.
- Enzyme Assay: Add the alkaline phosphatase substrate to the cell lysates. The enzyme will convert the substrate into a colored product.
- Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength.
- Data Analysis: Calculate the percentage of inhibition of progesterone-induced alkaline phosphatase activity for each concentration of the test compound. Determine the IC₅₀ values from the dose-response curve.

Progesterone Receptor Antagonism Logical Flow

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Caption: Logical flow of progesterone receptor antagonism.

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- To cite this document: BenchChem. [Structure-Activity Relationship (SAR) of 1,4-Oxazepane Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152006#structure-activity-relationship-sar-studies-of-1-4-oxazepane-analogs>]

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